
6-Chloro-N~4~-cyclohexylpyrimidine-4,5-diamine
Overview
Description
6-Chloro-N⁴-cyclohexylpyrimidine-4,5-diamine is a pyrimidine derivative characterized by a chloro substituent at position 6 and a cyclohexylamine group at position 2. Pyrimidine diamines are known for their diverse biological activities, including roles as kinase inhibitors and antimicrobial agents . For instance, 6-chloro-N⁴-cyclopentylpyrimidine-4,5-diamine (CAS 5452-43-7) is synthesized via nucleophilic substitution of a chlorine atom at position 4 with cyclopentylamine, followed by reduction and cyclization steps . Extrapolating from these methods, the cyclohexyl variant may involve similar reactions using cyclohexylamine as the nucleophile.
Biological Activity
6-Chloro-N4-cyclohexylpyrimidine-4,5-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Synthesis
The synthesis of 6-Chloro-N4-cyclohexylpyrimidine-4,5-diamine typically involves a multi-step process that includes the use of various reagents and conditions to achieve the desired product. The compound can be synthesized through reactions involving chlorinated pyrimidines and cyclohexyl amines, utilizing techniques such as Suzuki cross-coupling reactions and other chemoselective methods.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds, including 6-Chloro-N4-cyclohexylpyrimidine-4,5-diamine, exhibit significant antimicrobial properties. A study screened various synthesized compounds for their inhibitory activity against microbial strains. Among the tested compounds, some demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus saprophyticus. Specifically, certain derivatives showed selective sensitivity towards these pathogens, suggesting potential therapeutic applications in treating bacterial infections .
Compound | Microbial Strain Tested | Sensitivity Observed |
---|---|---|
Compound 13 | S. aureus | Sensitive (1/10 isolates) |
Compound 13 | S. saprophyticus | Sensitive (3/10 isolates) |
Compound 4 | S. aureus | Sensitive (1/10 isolates) |
Compound 4 | S. saprophyticus | Sensitive (1/10 isolates) |
Anti-inflammatory Properties
6-Chloro-N4-cyclohexylpyrimidine-4,5-diamine has been investigated for its role as a Janus kinase (JAK) inhibitor. JAK kinases are crucial in mediating inflammatory responses and cytokine signaling pathways. Inhibition of these kinases can lead to reduced inflammation in various models of disease, including autoimmune disorders and chronic inflammatory conditions . The compound's ability to modulate these pathways positions it as a candidate for further development in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of pyrimidine derivatives similar to 6-Chloro-N4-cyclohexylpyrimidine-4,5-diamine:
- Antimicrobial Efficacy : A study demonstrated that certain pyrimidine derivatives exhibited selective antimicrobial activity against specific bacterial strains, reinforcing the need for further exploration into their pharmacological potential .
- JAK Inhibition : Research into JAK inhibitors has shown that compounds with similar structures can effectively suppress inflammatory responses in animal models. This suggests that 6-Chloro-N4-cyclohexylpyrimidine-4,5-diamine may also exhibit similar therapeutic effects .
- Cytokine Modulation : The modulation of cytokine signaling through JAK inhibition has been linked to improved outcomes in models of diseases such as rheumatoid arthritis and psoriasis. This indicates a promising avenue for future research on the therapeutic applications of this compound .
Comparison with Similar Compounds
Pyrimidine diamines vary significantly in biological and physicochemical properties based on substituent type, position, and steric effects. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Molecular Comparison
Key Comparisons
Substituent Effects on Bioactivity Cyclohexyl vs. Cyclopentyl analogs are intermediates in purine derivative synthesis, suggesting similar utility for the cyclohexyl variant . Aryl vs. Alkyl Substituents: The 4-chlorophenyl derivative (C₁₀H₈Cl₂N₄) exhibits higher molecular weight and halogen content, which may improve membrane permeability and pesticidal activity compared to alkyl-substituted analogs .
Synthetic Pathways
- Nucleophilic substitution at position 4 is common. For example, cyclopentylamine reacts with 6-chloropyrimidine under triethylamine catalysis, while aryl amines (e.g., 4-chlorophenyl) require similar conditions but may exhibit slower kinetics due to reduced nucleophilicity .
- The methyl-phenyl derivative (C₁₁H₁₁ClN₄) is synthesized via sequential substitutions, highlighting the versatility of pyrimidine scaffolds in accommodating diverse substituents .
Structural and Conformational Insights
- X-ray crystallography of 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine reveals a dihedral angle of 66.6° between the pyrimidine and phenyl rings, which could influence intermolecular interactions and solubility . In contrast, cyclohexyl or cyclopentyl substituents may adopt chair or envelope conformations, affecting packing in solid states.
Positional Isomerism
- 2-Chloro-6-methylpyrimidine-4,5-diamine (C₅H₇ClN₄) demonstrates how chloro placement alters electronic properties. The 2-chloro isomer may exhibit distinct reactivity in coupling reactions compared to 6-chloro derivatives .
Properties
IUPAC Name |
6-chloro-4-N-cyclohexylpyrimidine-4,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7/h6-7H,1-5,12H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOMJRAPTGJJQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=NC=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280718 | |
Record name | 6-Chloro-N~4~-cyclohexylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5449-10-5 | |
Record name | NSC18206 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-N~4~-cyclohexylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90280718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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